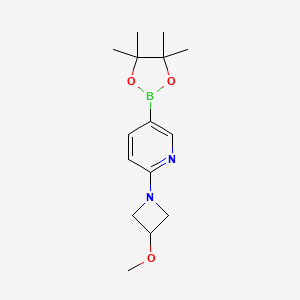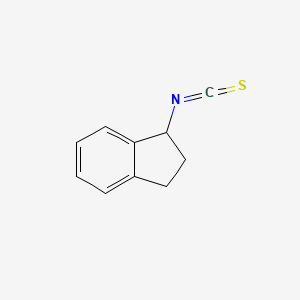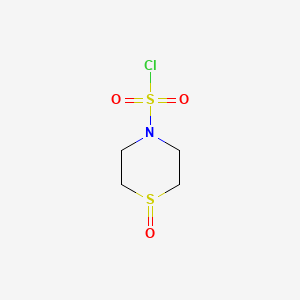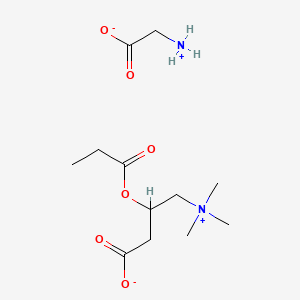
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is a chemical compound that features a thiazole ring, a fluorobenzonitrile moiety, and an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Ethynylation: The thiazole derivative is then subjected to a Sonogashira coupling reaction with an appropriate ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Fluorobenzonitrile Introduction: The final step involves the coupling of the ethynylated thiazole with 5-fluorobenzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted fluorobenzonitrile derivatives.
科学研究应用
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting metabotropic glutamate receptors.
Pharmacology: The compound is studied for its potential anxiolytic and antidepressant effects.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The primary mechanism of action of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). It acts as a selective antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release . This interaction affects various signaling pathways, leading to its observed pharmacological effects.
相似化合物的比较
Similar Compounds
3-(2-(2-Methylthiazol-4-yl)ethynyl)pyridine (MTEP): A similar compound with a pyridine ring instead of a fluorobenzonitrile moiety.
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another related compound with a phenylethynyl group.
Uniqueness
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is unique due to its specific combination of a thiazole ring, ethynyl linkage, and fluorobenzonitrile moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C13H7FN2S |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
3-fluoro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7FN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
InChI 键 |
YPCGRVYMABSMOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


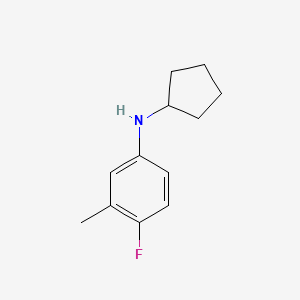



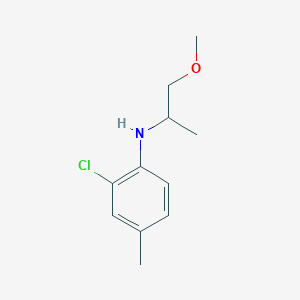
![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

